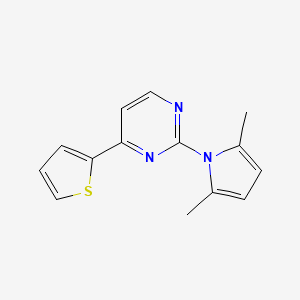

2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-thienyl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives has been explored in various studies. For instance, a three-step procedure involving cyclization, chlorination, and nucleophilic substitution reaction was used to synthesize 4-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine, highlighting the mild reaction conditions and good yields . Similarly, the synthesis of 2-(dimethylsila)pyrimidine derivatives was achieved through a series of reactions starting from Li[CH(SiMe2R)(SiMe2OMe)], demonstrating the versatility of the synthetic routes . Additionally, novel thieno[2,3-d]pyrimidine derivatives with amino acids and imidazoles were obtained via the reaction of 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine with various reagents, confirming the structures through microanalysis and spectroscopy .

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives has been characterized using various analytical techniques. Single-crystal X-ray diffraction analysis revealed that the synthesized thieno[2,3-d]pyrimidine molecule assumes a planar conformation except for the fluorine atoms . The X-ray structures of crystalline 2-(dimethylsila)pyrimidine derivatives were also presented, providing insights into the molecular conformation .

Chemical Reactions Analysis

The reactivity of thieno[2,3-d]pyrimidine derivatives has been studied in the context of their potential for further chemical modifications. For example, the condensation of 2,3-dimethyl- and other substituted pyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4-ones with aromatic aldehydes and furfural was performed, leading to the synthesis of 8-arylidene derivatives . Additionally, the reaction of Gewald's aminothiophenes with dioxobutanoic acid and cyanoacetic acid derivatives catalyzed by Et3N enabled the direct synthesis of diverse thieno[3,2-e]pyrrolo[1,2-a]pyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives have been elucidated through various studies. The proton NMR spectra of monomethyl- and dimethylpyrimidine-5-carboxylic acids were measured, revealing regioselective covalent hydration at the 2- and 4-ring positions . The radioprotective and antitumor activities of some thieno[2,3-d]pyrimidine derivatives were also evaluated, showing promising results . Furthermore, the DNA cleavage activity of a newly synthesized 2-((2-amino-4,6-dimethylpyrimidine-5yl)diazenyl)benzoic acid was assessed, indicating no disruptive effect on DNA structure .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The compound has been used in the synthesis of thieno[2,3-d]pyrimidines, a process investigated under microwave irradiation. This method led to the creation of various derivatives like 5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione and others, suggesting its utility in producing a range of chemical compounds (Davoodnia et al., 2009).

A study explored the synthesis of Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine, Pyrido[3′,2′:4,5]thieno[3,2-d][1,2,3]triazine, and Pyrazolyl, Oxadiazolylthieno[2,3-b]pyridine Derivatives using similar compounds. This research underlines the versatility of these chemical structures in synthesizing diverse compounds with potential biological activities (Elneairy et al., 2006).

Biological and Pharmacological Activity

Thieno[2,3-d]pyrimidine derivatives, including those related to the query compound, have shown radioprotective and antitumor activities. This research points to the potential use of these compounds in medical applications, such as cancer treatment or protection against radiation (Alqasoumi et al., 2009).

New thieno[2,3-d]pyrimidine derivatives have been synthesized and tested as antimicrobial and anti-inflammatory agents. The study highlights the importance of these compounds in developing new drugs with potential therapeutic applications (Tolba et al., 2018).

Material Science and Other Applications

- The compound has been involved in the synthesis of novel heterocyclic molecules for various applications, including material science. This demonstrates its utility in creating complex structures with specific properties and functions (Pokhodylo et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

2-(2,5-dimethylpyrrol-1-yl)-4-thiophen-2-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3S/c1-10-5-6-11(2)17(10)14-15-8-7-12(16-14)13-4-3-9-18-13/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFMLHWJNFNFCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=NC=CC(=N2)C3=CC=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-thienyl)pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(dimethylamino)-N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2530892.png)

![1-(2,5-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2530896.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2530901.png)

![2'-amino-6'-(hydroxymethyl)-5-nitro-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile](/img/structure/B2530905.png)

![ethyl 2-[(4E)-4-methoxyimino-6-methyl-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indol-2-yl]acetate](/img/structure/B2530908.png)

![tert-butyl N-[(2R)-2-[(2S)-2-(6-methoxynaphthalen-2-yl)propanamido]propyl]carbamate](/img/structure/B2530910.png)